

# Thalidomide-O-amido-C11-COOH: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Thalidomide-O-amido-C11-COOH

Cat. No.: B15137221 Get Quote

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

### Introduction

Thalidomide-O-amido-C11-COOH is a functionalized derivative of thalidomide, an immunomodulatory drug that has seen a resurgence in therapeutic applications, most notably as a component of Proteolysis Targeting Chimeras (PROTACs). This molecule serves as a crucial building block in the synthesis of PROTACs, acting as an E3 ubiquitin ligase ligand that specifically binds to the Cereblon (CRBN) protein.[1][2][3] The "O-amido-C11-COOH" moiety represents a linker terminating in a carboxylic acid, which facilitates the covalent attachment of a ligand for a specific protein of interest (POI), thereby creating a heterobifunctional PROTAC designed to induce the degradation of that target protein. This guide provides a comprehensive technical overview of Thalidomide-O-amido-C11-COOH, including its mechanism of action, synthesis, and its application in the development of novel therapeutics.

**Core Properties** 

| Property          | Value                            |  |
|-------------------|----------------------------------|--|
| Molecular Formula | C27H35N3O8                       |  |
| Molar Mass        | 529.58 g/mol                     |  |
| Function          | E3 Ligase Ligand (binds to CRBN) |  |
| Application       | Synthesis of PROTACs             |  |



## Mechanism of Action: Hijacking the Ubiquitin-Proteasome System

**Thalidomide-O-amido-C11-COOH** functions as the CRBN-recruiting component of a PROTAC. The thalidomide core of the molecule binds to the CRBN E3 ubiquitin ligase, a component of the Cullin-4 RING E3 ubiquitin ligase complex (CRL4^CRBN^). By being connected via a linker to a ligand for a target protein, the resulting PROTAC brings the target protein into close proximity with the E3 ligase complex. This induced proximity facilitates the transfer of ubiquitin from the E2-conjugating enzyme to lysine residues on the surface of the target protein. The polyubiquitinated target protein is then recognized and degraded by the 26S proteasome.



Click to download full resolution via product page

Caption: Mechanism of PROTAC-mediated protein degradation.

### **Quantitative Data**

Direct quantitative binding data for **Thalidomide-O-amido-C11-COOH** to CRBN is not extensively available in public literature. However, the binding affinity is expected to be comparable to that of thalidomide, as the core binding motif is retained. The following table summarizes the reported binding affinities for thalidomide and its clinically significant derivatives to serve as a reference.



| Compound        | Dissociation<br>Constant (Kd)                        | Assay Method                 | Notes                                               |
|-----------------|------------------------------------------------------|------------------------------|-----------------------------------------------------|
| Thalidomide     | ~250 nM                                              | Not Specified                |                                                     |
| (S)-thalidomide | ~10-fold stronger<br>binding than (R)-<br>enantiomer | Competitive Elution<br>Assay | The (S)-enantiomer is the more active binder.[4][5] |
| Lenalidomide    | ~178 nM                                              | Not Specified                | Binds more strongly than thalidomide.[6]            |
| Pomalidomide    | ~157 nM                                              | Not Specified                | Binds more strongly than thalidomide.[6]            |

Table adapted from publicly available data. Specific experimental conditions may lead to variations in measured values.

For PROTACs synthesized using **Thalidomide-O-amido-C11-COOH**, key quantitative metrics for degradation efficiency are the DC50 (concentration at which 50% of the target protein is degraded) and Dmax (the maximum percentage of protein degradation). While it is known that **Thalidomide-O-amido-C11-COOH** can be used to synthesize PROTACs that target the degradation of DOT1L, specific DC50 and Dmax values for such a PROTAC are not readily available in the reviewed literature.[1][2][3] Researchers would need to experimentally determine these values for their specific PROTAC construct.

# Experimental Protocols Synthesis of Thalidomide-O-amido-C11-COOH

A specific, detailed protocol for the synthesis of **Thalidomide-O-amido-C11-COOH** is not publicly available. However, a general approach can be inferred from solid-phase synthesis methods for thalidomide-based PROTACs.[7][8] The synthesis would likely involve the coupling of a protected amino-C11-carboxylic acid linker to the thalidomide core, followed by deprotection.





Click to download full resolution via product page



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. medchemexpress.com [medchemexpress.com]
- 2. Thalidomide-O-amido-C11-COOH | Orgasynth [orgasynth.com]
- 3. Thalidomide-O-amido-C11-COOH | Orgasynth [orgasynth.com]
- 4. Molecular mechanisms of thalidomide and its derivatives PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Structure of the DDB1-CRBN E3 ubiquitin ligase in complex with thalidomide PMC [pmc.ncbi.nlm.nih.gov]
- 7. Solid-phase synthesis for thalidomide-based proteolysis-targeting chimeras (PROTAC). |
   Semantic Scholar [semanticscholar.org]
- 8. Solid-phase synthesis for thalidomide-based proteolysis-targeting chimeras (PROTAC) -Chemical Communications (RSC Publishing) [pubs.rsc.org]
- To cite this document: BenchChem. [Thalidomide-O-amido-C11-COOH: A Technical Guide for Drug Development Professionals]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15137221#what-is-thalidomide-o-amido-c11-cooh]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote



Check Availability & Pricing



## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com